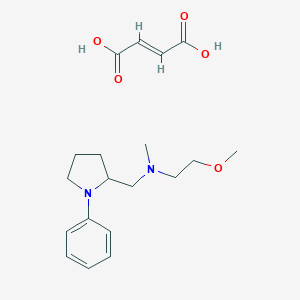
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-pyrrolidinemethanamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate N-(2-methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine, which is then reacted with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrrolidine ring, potentially forming secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential effects on neurotransmitter systems and its role as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for more complex molecules.
作用機序
The mechanism of action of 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine
- N-Methyl-1-phenyl-2-pyrrolidinemethanamine
- 2-Methoxyethyl acetate
Uniqueness: The presence of the fumarate salt in 2-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)ethanamine fumarate enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. The combination of the methoxyethyl group and the pyrrolidine ring also contributes to its unique chemical properties and potential biological activity.
特性
CAS番号 |
142469-84-9 |
|---|---|
分子式 |
C15H24N2O.C4H4O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
同義語 |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















